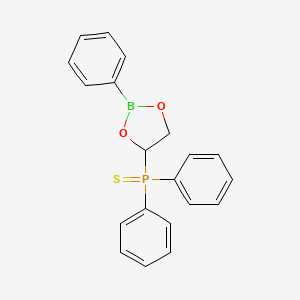
Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide is a complex organophosphorus compound that features a unique combination of boron, phosphorus, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide typically involves the reaction of diphenylphosphine sulfide with a boronic acid derivative. One common method includes the use of 4-bromo-2-phenyl-1,3,2-dioxaborolane as a starting material, which undergoes a coupling reaction with diphenylphosphine sulfide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphane sulfide group to a phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used in the reaction.
Scientific Research Applications
Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide involves its ability to participate in various chemical reactions due to the presence of reactive boron, phosphorus, and sulfur atoms. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The phosphorus atom can undergo oxidation and reduction reactions, altering the compound’s reactivity and properties. The sulfur atom can also participate in various chemical transformations, further expanding the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but lacks the phosphane sulfide group.
4-(Diphenylamino)phenylboronic acid pinacol ester: Contains a boronic acid ester group but differs in the presence of an amino group instead of a phosphane sulfide group.
Uniqueness
Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide is unique due to the combination of boron, phosphorus, and sulfur atoms within its structure. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical processes and applications .
Properties
Molecular Formula |
C20H18BO2PS |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
diphenyl-(2-phenyl-1,3,2-dioxaborolan-4-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H18BO2PS/c25-24(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-22-21(23-20)17-10-4-1-5-11-17/h1-15,20H,16H2 |
InChI Key |
LHCRFYYUDGEDFY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















